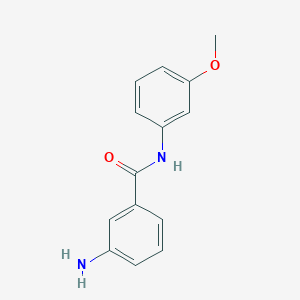

3-amino-N-(3-methoxyphenyl)benzamide

Overview

Description

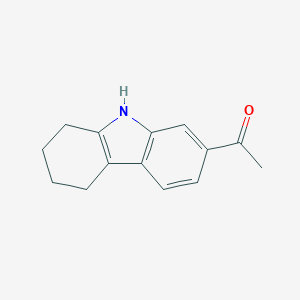

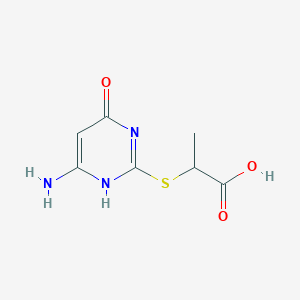

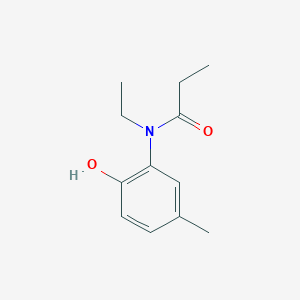

“3-amino-N-(3-methoxyphenyl)benzamide” is a compound with the molecular formula C14H14N2O2 . It is similar in structure to NAD+, and it has been found to inhibit poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Molecular Structure Analysis

The molecular structure of “3-amino-N-(3-methoxyphenyl)benzamide” consists of a benzamide group with an amino group at the 3-position and a methoxyphenyl group attached to the nitrogen of the amide group . The compound has a molecular weight of 242.27 g/mol .Physical And Chemical Properties Analysis

“3-amino-N-(3-methoxyphenyl)benzamide” is a solid at room temperature . It has a molecular weight of 242.27 g/mol . The compound has a topological polar surface area of 64.4 Ų and a complexity of 283, as computed by PubChem .Scientific Research Applications

-

Medicinal Chemistry

- Application : “3-amino-N-(3-methoxyphenyl)benzamide” is a crucial building block of many drug candidates .

- Method : It is synthesized in a continuous flow microreactor system. The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride is used to obtain this compound .

- Results : The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .

-

Drug Synthesis

- Application : It is a crucial raw material and intermediate in the synthesis of many drug candidates .

- Method : Two routes are well known for its manufacture. One includes the acylation reaction of 4-methyl-3-nitroaniline with benzoyl chloride to synthesize N-(4-methyl-3-nitrophenyl)benzamide, then undergo reduced with hydrogen to obtain it. The other route directly obtains it by the selective acylation .

- Results : The second route has less synthesis steps and reagents consumption, which makes the selective acylation to gain it more effective and accessible .

-

Microreactor System

- Application : It is synthesized in a continuous flow microreactor system .

- Method : By screening the acylating reagents and reaction conditions, it was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .

- Results : It was synthesized in the microreactor with a yield of 85.7% within 10 minutes .

- Chemical Synthesis

- Application : “3-amino-N-(3-methoxyphenyl)benzamide” is used as a raw material and intermediate in the synthesis of many drug candidates .

- Method : Two routes are well known for its manufacture. One includes the acylation reaction of 4-methyl-3-nitroaniline with benzoyl chloride to synthesize N-(4-methyl-3-nitrophenyl)benzamide, then undergo reduced with hydrogen to obtain it. The other route directly obtains it by the selective acylation .

- Results : The second route has less synthesis steps and reagents consumption, which makes the selective acylation to gain it more effective and accessible .

- Chemical Synthesis

- Application : “3-amino-N-(3-methoxyphenyl)benzamide” is used as a raw material and intermediate in the synthesis of many drug candidates .

- Method : Two routes are well known for its manufacture. One includes the acylation reaction of 4-methyl-3-nitroaniline with benzoyl chloride to synthesize N-(4-methyl-3-nitrophenyl)benzamide, then undergo reduced with hydrogen to obtain it. The other route directly obtains it by the selective acylation .

- Results : The second route has less synthesis steps and reagents consumption, which makes the selective acylation to gain it more effective and accessible .

properties

IUPAC Name |

3-amino-N-(3-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-7-3-6-12(9-13)16-14(17)10-4-2-5-11(15)8-10/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLDETZXHWUBFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429190 | |

| Record name | 3-amino-N-(3-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(3-methoxyphenyl)benzamide | |

CAS RN |

22240-96-6 | |

| Record name | 3-amino-N-(3-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183776.png)